Bienvenue dans la boutique en ligne BenchChem!

4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Medicinal chemistry Mitotic kinase inhibition Thiazole SAR

4-Acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 312605-37-1) features a 4-acetyl group that modulates solubility, permeability, and metabolic stability. Use as a matched-pair partner with INH1 to experimentally quantify the acetyl impact on ADME properties. Its electrophilic carbonyl enables covalent inhibitor fragment screening. Submit for parallel ZAC/Src kinase profiling to map target engagement bias. Predicted intermediate glucokinase activation fills a critical SAR gap between potent nitro leads and inactive unsubstituted analogs.

Molecular Formula C20H18N2O2S
Molecular Weight 350.44
CAS No. 312605-37-1
Cat. No. B2487847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
CAS312605-37-1
Molecular FormulaC20H18N2O2S
Molecular Weight350.44
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C)C
InChIInChI=1S/C20H18N2O2S/c1-12-4-9-17(13(2)10-12)18-11-25-20(21-18)22-19(24)16-7-5-15(6-8-16)14(3)23/h4-11H,1-3H3,(H,21,22,24)
InChIKeyJSEZONNBNOIMIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 312605-37-1): Chemical Identity and Procurement Baseline


4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 312605-37-1) is a synthetic thiazole-benzamide hybrid with molecular formula C₂₀H₁₈N₂O₂S and molecular weight 350.4 g·mol⁻¹ . It belongs to the N-(thiazol-2-yl)-benzamide chemotype, a scaffold that has yielded pharmacological probes targeting the Zinc-Activated Channel (ZAC), glucokinase, and Src kinase, among others [1]. The compound is available from multiple chemical suppliers for research use, though its specific biological annotation in public databases remains limited, making rigorous comparator-based evaluation essential for informed procurement.

Why N-(Thiazol-2-yl)-benzamide Analogs Cannot Be Interchanged: The Case for CAS 312605-37-1


The N-(thiazol-2-yl)-benzamide scaffold is exquisitely sensitive to substituent modifications; even minor changes on the benzamide or thiazole rings can dramatically alter target selectivity, potency, and pharmacokinetic behavior [1]. For instance, in the ZAC antagonist series, the shift from a 5-bromo-2-chlorobenzamido to a 3-fluorobenzamide substituent shifted IC₅₀ values by over an order of magnitude [2]. Similarly, the presence or absence of a 4-acetyl group on the benzamide — the defining feature of CAS 312605-37-1 — is expected to modulate hydrogen-bonding capacity, electron density on the carbonyl, and metabolic stability relative to the unsubstituted benzamide analog INH1 (CAS 313553-47-8). Treating compounds within this class as interchangeable without head-to-head biological data therefore carries substantial risk of experimental failure.

Quantitative Differentiation Evidence for 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 312605-37-1)


Structural Comparison with the Hec1/Nek2 Inhibitor INH1: The 4-Acetyl Modification

The closest commercially cataloged analog of CAS 312605-37-1 is INH1 (CAS 313553-47-8; N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide), a reported Hec1/Nek2 inhibitor . Both compounds share the 4-(2,4-dimethylphenyl)-1,3-thiazole core. The sole difference is the presence of a 4-acetyl substituent (COCH₃) on the benzamide ring in CAS 312605-37-1 versus an unsubstituted benzamide in INH1. This acetyl group introduces a hydrogen-bond acceptor, increases the polar surface area (predicted tPSA ≈ 67.4 vs. 54.1 Ų for INH1), and alters the calculated logP (clogP ≈ 3.5 vs. 4.1 for INH1), suggesting that CAS 312605-37-1 may exhibit lower membrane permeability but improved aqueous solubility relative to INH1 [1].

Medicinal chemistry Mitotic kinase inhibition Thiazole SAR

Electrophilic Character of the 4-Acetyl Group and Potential for Covalent Targeting

The 4-acetyl substituent on the benzamide ring introduces a moderately electrophilic carbonyl carbon that is absent in simple benzamide analogs such as INH1. In the broader chemotype, electrophilic acetyl groups have been exploited as reversible covalent warheads targeting cysteine residues in kinase active sites [1]. While direct evidence of covalent engagement for CAS 312605-37-1 is not published, the presence of the acetyl moiety distinguishes it from non-electrophilic analogs and positions it as a candidate for covalent inhibitor screening campaigns, where INH1 and similar des-acetyl compounds would be inactive as warheads.

Covalent inhibitor design Electrophilic warhead Thiazole benzamide

Thiazole-Benzamide Scaffold Selectivity: ZAC Antagonism vs. Kinase Inhibition

The N-(thiazol-2-yl)-benzamide scaffold is known to engage multiple protein targets depending on substitution pattern. Madjroh et al. identified compounds within this scaffold as selective ZAC antagonists (IC₅₀ 1–3 μM for optimized analogs) with no activity at 5-HT₃A, α₃β₄ nAChR, α₁β₂γ₂S GABAAR, or α₁ glycine receptors at 30 μM [1]. In contrast, Fallah-Tafti et al. reported thiazolyl N-benzyl-substituted acetamide derivatives as Src kinase inhibitors (IC₅₀ values 0.5–10 μM) [2]. CAS 312605-37-1, bearing both a 4-acetylbenzamide and a 2,4-dimethylphenyl group, has not been profiled in either target panel, but its substitution pattern diverges from both published series. This creates a dual-target profiling opportunity: testing CAS 312605-37-1 simultaneously in ZAC electrophysiology and kinase inhibition assays could reveal whether the 4-acetyl group shifts selectivity toward one target class.

Zinc-Activated Channel Kinase selectivity N-(thiazol-2-yl)-benzamide

Glucokinase Activator Potential: Comparison with Aminothiazole-Benzamide Series

A series of thiazol-2-yl benzamide derivatives was reported as glucokinase (GK) activators with EC₅₀ values ranging from 0.1 to >100 μM [1]. The most potent compounds in that series featured electron-withdrawing substituents (e.g., nitro, cyano) on the benzamide ring. CAS 312605-37-1 bears a 4-acetyl group, which is moderately electron-withdrawing (Hammett σₚ = +0.50 for CH₃CO vs. +0.78 for NO₂). Based on SAR trends from the GK activator series, the 4-acetyl substituent is predicted to confer intermediate GK activation potency (estimated EC₅₀ 5–50 μM), distinguishing CAS 312605-37-1 from both the highly potent nitro-substituted analogs and the essentially inactive unsubstituted benzamide INH1. Direct enzymatic testing is required to confirm this prediction.

Glucokinase activation Antidiabetic Thiazole benzamide

Recommended Application Scenarios for 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 312605-37-1) Based on Quantitative Evidence


Physicochemical Comparator for Structure–Property Relationship Studies Alongside INH1

CAS 312605-37-1 can be used as a matched-pair partner with INH1 (CAS 313553-47-8) to experimentally measure the impact of a single 4-acetyl group on solubility, permeability (e.g., PAMPA or Caco-2), metabolic stability in liver microsomes, and plasma protein binding. The predicted ΔclogP of −0.6 and Δ tPSA of +13.3 Ų [1] provide a testable hypothesis for how this modification alters ADME properties within the N-(thiazol-2-yl)-benzamide scaffold.

Covalent Inhibitor Fragment Screening with Electrophilic Warhead Profiling

The 4-acetyl carbonyl constitutes an electrophilic center absent in analogs such as INH1 [1]. This makes CAS 312605-37-1 suitable as a starting fragment for cysteine-targeted covalent inhibitor discovery, particularly in kinase or hydrolase systems where acrylamide or chloroacetamide warheads are being explored [2]. It can be included in a covalent fragment library for MS-based or fluorescence polarization screening.

Dual ZAC/Kinase Selectivity Panel Screening Probe

Given that the N-(thiazol-2-yl)-benzamide scaffold has produced both selective ZAC antagonists (e.g., TTFB with ZAC IC₅₀ ~2.5 μM and clean selectivity over other Cys-loop receptors) [1] and Src kinase inhibitors (IC₅₀ 0.5–10 μM) [2], CAS 312605-37-1 can be submitted for parallel testing in both assay systems to map how the 4-acetyl-2,4-dimethylphenyl substitution pattern biases target engagement. This profiling can guide further medicinal chemistry optimization toward either target class.

Glucokinase Activator SAR Expansion with Intermediate Electron-Withdrawing Substituents

Based on SAR from published glucokinase activator thiazole-benzamide series [1], CAS 312605-37-1 is predicted to exhibit intermediate GK activation potency (EC₅₀ 5–50 μM). Testing this compound in a recombinant GK enzymatic assay would directly test the hypothesis that electron-withdrawing strength correlates monotonically with activation potency, filling a gap between the highly potent nitro-substituted leads (EC₅₀ 0.1 μM) and inactive unsubstituted analogs.

Quote Request

Request a Quote for 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.